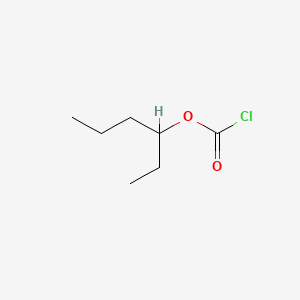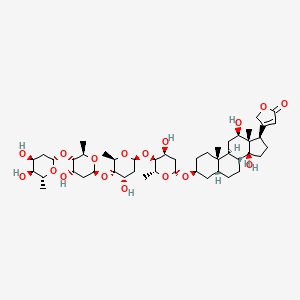
17-epi Limaprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limaprost is an oral prostaglandin E1 analogue . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It acts on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .
Synthesis Analysis
A highly sensitive and selective method has been developed and validated to determine limaprost, a prostaglandin (PG) E(1) analogue, in human plasma by on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) due to the lack of efficient methods to determine very low levels of limaprost in plasma .
Molecular Structure Analysis
The molecular formula of Limaprost is C22H36O5 . The average molecular weight is 380.518 Da and the mono-isotopic mass is 380.256287 Da .
Chemical Reactions Analysis
To improve the ionization efficiency of limaprost, an oral prostaglandin E1 (PGE1) synthetic analog, a charge reversal derivatization strategy was investigated in electrospray ionization mass spectrometry (ESI-MS) .
Physical And Chemical Properties Analysis
Limaprost is a small molecule . The chemical formula is C22H36O5 . The average molecular weight is 380.525 and the mono-isotopic weight is 380.256274259 .
Applications De Recherche Scientifique
Stabilization and Inclusion Complex Formation
- Limaprost, a derivative of prostaglandin E1, forms a stable ternary inclusion complex with α- and β-cyclodextrins in the solid state, enhancing its stability under humid conditions. This stability is crucial for the drug's efficacy and longevity (Inoue et al., 2016).
Therapeutic Applications
- Limaprost has been investigated for its effectiveness in treating erectile dysfunction. A study compared the effects of limaprost with a Chinese herbal drug, demonstrating significant improvement in patients treated with limaprost (Sato et al., 1997).
- In a rat model of chronic spinal cord compression, Limaprost Alfadex (a prostaglandin E1 derivative) prevented the deterioration of forced exercise capability, suggesting potential therapeutic applications in conditions like cervical spondylotic myelopathy (Kurokawa et al., 2011).
- Limaprost was found to be effective in improving health-related quality of life in patients with lumbar spinal stenosis, outperforming etodolac, a non-steroidal anti-inflammatory drug (Matsudaira et al., 2009).
Pharmacokinetics
- A study on the pharmacokinetic characteristics of Limaprost Alfadex in healthy Korean volunteers provided valuable insights into its absorption, distribution, and elimination patterns, crucial for optimizing therapeutic applications (Park et al., 2010).
Safety And Hazards
Propriétés
Numéro CAS |
75554-85-7 |
|---|---|
Nom du produit |
17-epi Limaprost |
Formule moléculaire |
C22H36O5 |
Poids moléculaire |
380.53 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)